molecular formula C19H26O8 B12699235 Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)- CAS No. 59121-84-5

Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)-

Cat. No.: B12699235
CAS No.: 59121-84-5
M. Wt: 382.4 g/mol
InChI Key: DXOMWDQITCLYBJ-OZXPKXHTSA-N
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Description

Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)-: is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diacetate, (3alpha,4beta,7alpha)- involves multiple steps, starting from simpler trichothecene precursors. The key steps include:

    Epoxidation: Introduction of the epoxy group at the 12,13-position.

    Hydroxylation: Addition of hydroxyl groups at the 3,4,7, and 15 positions.

    Acetylation: Acetylation of the hydroxyl groups at the 4 and 15 positions.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Fusarium species, followed by extraction and purification. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of the desired trichothecene.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diketone.

    Reduction: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-diol, 4,15-diacetate.

    Substitution: Formation of trichothec-9-ene-3,4,7,15-tetrol, 12,13-epoxy-, 4,15-diamine.

Scientific Research Applications

Chemistry:

  • Used as a model compound to study the reactivity of trichothecenes.
  • Investigated for its potential as a synthetic intermediate in the production of other complex organic molecules.

Biology:

  • Studied for its effects on cellular processes, including protein synthesis inhibition and induction of apoptosis.
  • Used in research to understand the mechanisms of fungal pathogenicity and toxin production.

Medicine:

  • Investigated for its potential use in cancer therapy due to its ability to inhibit protein synthesis in rapidly dividing cells.
  • Studied for its immunosuppressive properties and potential applications in autoimmune diseases.

Industry:

  • Used in the development of bioassays for detecting trichothecene contamination in agricultural products.
  • Investigated for its potential use as a biopesticide due to its toxic effects on insects and other pests.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and interferes with the elongation step of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death. The molecular targets include the ribosomal peptidyl transferase center and elongation factors. The pathways involved in its mechanism of action include the activation of stress response pathways and induction of apoptosis through mitochondrial dysfunction.

Comparison with Similar Compounds

  • Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate)
  • 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
  • Neosolaniol

Uniqueness:

  • The presence of the 4,15-diacetate groups distinguishes it from other trichothecenes, which may have different substitution patterns.
  • The specific stereochemistry at the 3alpha,4beta,7alpha positions contributes to its unique biological activity and reactivity.
  • Compared to other trichothecenes, it may exhibit different toxicological profiles and potency, making it a valuable compound for comparative studies in toxicology and pharmacology.

Properties

CAS No.

59121-84-5

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

[(1S,2R,3R,7R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O8/c1-9-5-12(22)18(7-24-10(2)20)13(6-9)27-16-14(23)15(26-11(3)21)17(18,4)19(16)8-25-19/h6,12-16,22-23H,5,7-8H2,1-4H3/t12-,13-,14-,15-,16?,17-,18+,19?/m1/s1

InChI Key

DXOMWDQITCLYBJ-OZXPKXHTSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1)O)([C@]3([C@@H]([C@H](C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(C(C1)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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